パラトルエンスルフィン酸ナトリウム

概要

説明

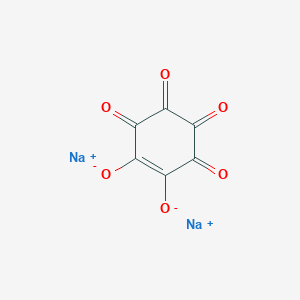

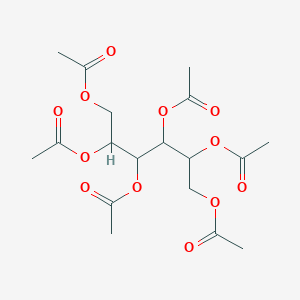

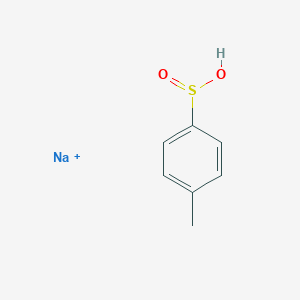

Sodium p-toluenesulfinate (also known as p-toluenesulfinic acid sodium salt) is an organic compound with the formula C7H7SO3Na. It is a white, crystalline solid that is slightly soluble in water. It is a common reagent in organic synthesis and has numerous applications in the laboratory.

科学的研究の応用

医薬品

パラトルエンスルフィン酸ナトリウムは、その高純度レベルにより、医薬品の中間体として不可欠です。 有機合成と医薬品製造で広く使用されており、両親媒性医薬品の 水溶液中での溶解性を高めます。 .

高分子合成

この化合物は、様々な電子デバイスで使用される導電性ポリマーであるポリピロール膜を堆積させるための支持電解質として機能します。 .

歯科用途

歯科では、パラトルエンスルフィン酸ナトリウムは、脱タンパク質化した侵食象牙質への汎用接着剤の結合耐久性を高めるために使用されてきました。 .

染料および顔料業界

これは、染料や顔料の排出媒体として機能し、蛍光顔料や布地接着剤の製造における化学中間体です。 .

酸化スルホニル化

この化合物は、様々な化学合成プロセスで価値のあるアルケニルスルホンを生成する、芳香族および脂肪族オレフィンの酸化スルホニル化に使用されます。 .

ラジカル反応

Safety and Hazards

将来の方向性

Sodium p-toluenesulfinate is a powerful building block for the synthesis of organosulfur compounds . It has multifaceted synthetic applications and substantial progress has been made over the last decade in its utilization . It is expected to continue to be a valuable resource in the field of organic chemistry.

作用機序

Target of Action

Sodium p-toluenesulfinate, also known as Sodium 4-methylbenzenesulfinate, is an organic compound that primarily targets the solubility of amphiphilic drugs in aqueous solutions . It enhances the solubility of these drugs, making it a crucial component in drug formulation and delivery .

Mode of Action

The compound acts as a hydrotrope, a substance that increases the solubility of another compound in a solution . By enhancing the solubility of amphiphilic drugs, Sodium p-toluenesulfinate facilitates the dispersion of these drugs in aqueous solutions, thereby improving their bioavailability .

Biochemical Pathways

For instance, it is used as a reagent in the synthesis of heterocyclic compounds .

Pharmacokinetics

Its role in enhancing the solubility of amphiphilic drugs suggests that it may influence the bioavailability of these drugs .

Result of Action

The primary result of Sodium p-toluenesulfinate’s action is the enhanced solubility of amphiphilic drugs in aqueous solutions . This increased solubility can improve the efficacy of these drugs by facilitating their dispersion and absorption in the body .

Action Environment

The action of Sodium p-toluenesulfinate can be influenced by various environmental factors. For instance, the compound’s solubility-enhancing properties may be affected by the pH and temperature of the solution

特性

| { "Design of the Synthesis Pathway": "The synthesis of Sodium p-toluenesulfinate can be achieved by the reaction of p-toluenesulfonyl chloride with sodium sulfite.", "Starting Materials": [ "p-toluenesulfonyl chloride", "sodium sulfite", "water" ], "Reaction": [ "Dissolve p-toluenesulfonyl chloride in water.", "Add sodium sulfite to the solution and stir.", "Heat the mixture at 70-80°C for 3-4 hours.", "Cool the mixture and filter the precipitated solid.", "Wash the solid with water and dry it to obtain Sodium p-toluenesulfinate." ] } | |

CAS番号 |

824-79-3 |

分子式 |

C7H8NaO2S |

分子量 |

179.19 g/mol |

IUPAC名 |

sodium;4-methylbenzenesulfinate |

InChI |

InChI=1S/C7H8O2S.Na/c1-6-2-4-7(5-3-6)10(8)9;/h2-5H,1H3,(H,8,9); |

InChIキー |

RGZQXXDYDJKKQA-UHFFFAOYSA-N |

異性体SMILES |

CC1=CC=C(C=C1)S(=O)[O-].[Na+] |

SMILES |

CC1=CC=C(C=C1)S(=O)[O-].[Na+] |

正規SMILES |

CC1=CC=C(C=C1)S(=O)O.[Na] |

その他のCAS番号 |

824-79-3 |

ピクトグラム |

Irritant |

関連するCAS |

536-57-2 (Parent) |

同義語 |

Sodium-4-methylbenzenesulfinate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of sodium p-toluenesulfinate?

A1: The molecular formula of sodium p-toluenesulfinate is C7H7NaO2S. Its molecular weight is 178.18 g/mol (anhydrous). Commonly encountered as a dihydrate (C7H7NaO2S·2H2O), its molecular weight is 214.21 g/mol. []

Q2: What spectroscopic techniques are commonly used to characterize sodium p-toluenesulfinate?

A2: Researchers commonly employ various spectroscopic techniques to characterize sodium p-toluenesulfinate and related compounds. These include:

- FT-IR Spectroscopy: Provides information about functional groups present in the molecule, such as the characteristic S=O stretching vibrations in sulfones. [, ]

- NMR Spectroscopy (1H, 13C, DEPT, HSQC, HMBC): Offers detailed structural insights by analyzing the magnetic properties of atomic nuclei. Techniques like DEPT, HSQC, and HMBC further elucidate carbon-hydrogen connectivities. [, ]

- Mass Spectrometry (MS): Determines the molecular weight and fragmentation patterns, providing valuable information about the structure and composition. []

Q3: How is sodium p-toluenesulfinate utilized in organic synthesis?

A3: Sodium p-toluenesulfinate serves as a valuable reagent in numerous organic reactions, including:

- Nucleophilic Substitution: It acts as a sulfur nucleophile, displacing halides or triflates in various substrates to form sulfones. This property is particularly valuable in preparing diaryl sulfones and aryl vinyl sulfones through palladium-catalyzed coupling reactions. []

- Addition Reactions: Sodium p-toluenesulfinate participates in conjugate addition reactions with α,β-unsaturated carbonyl compounds in the presence of catalysts like FeCl3 and TMSCl, resulting in β-sulfonation. []

- Cyclization Reactions: It plays a crucial role in the synthesis of quaternary carbon-centered chromans via the cyclization of ethyl 2-(2-hydroxyaryl)-2-oxoacetates with allenic esters or sulfones. []

Q4: Can you provide an example of a reaction mechanism involving sodium p-toluenesulfinate?

A4: In the palladium-catalyzed coupling of aryl halides with sodium p-toluenesulfinate, the following mechanism is proposed:

Q5: Is sodium p-toluenesulfinate known to exhibit any catalytic activity?

A6: Yes, sodium p-toluenesulfinate exhibits catalytic activity in specific reactions. It has been reported to catalyze the cyclotrimerization of aryl and alkyl isocyanates, leading to the formation of symmetrical trisubstituted isocyanurates. [] This catalytic activity is further enhanced when used in conjunction with tetrabutylammonium iodide (TBAI) under solvent-free conditions. []

Q6: What are some applications of reactions involving sodium p-toluenesulfinate?

A6: Sodium p-toluenesulfinate plays a crucial role in synthesizing various compounds with diverse applications, including:

- Pharmaceuticals: Diaryl sulfones synthesized using sodium p-toluenesulfinate have been explored as potential inhibitors of signaling pathways governed by tyrosine kinases and the epidermal growth factor receptor. []

- Materials Science: Networked polymers with isocyanurate structures, prepared through the cyclotrimerization of diisocyanates catalyzed by sodium p-toluenesulfinate, show potential for high-performance applications due to their excellent thermal stability. []

- Sensors: Molecularly imprinted films (MIFs) for SPR sensors, prepared via copolymerization using sodium p-toluenesulfinate as a reducing agent, have shown promising results for detecting specific analytes, like theophylline, in various media. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9H-fluoren-9-ylmethyl (4R,4aS,7R,7aR,12bS)-7-[[(E)-3-(furan-3-yl)prop-2-enoyl]-methylamino]-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147450.png)

![9H-fluoren-9-ylmethyl (4R,4aS,7R,7aR,12bS)-7-[[(E)-3-(furan-3-yl)prop-2-enoyl]-methylamino]-4a-hydroxy-9-methoxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147454.png)